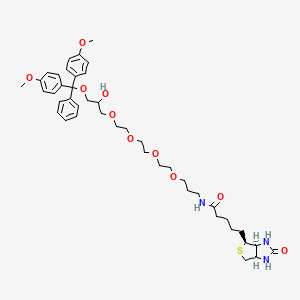

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol is a useful research compound. Its molecular formula is C43H59N3O10S and its molecular weight is 810 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol, commonly referred to as Biotin-TEG-Diol (DMT protected), is a complex organic compound with significant biological activity due to its biotin component. Biotin is a crucial vitamin involved in various metabolic processes, particularly in the synthesis of fatty acids and glucose. This compound's unique structure enhances its utility in biochemical applications, especially in drug delivery and bioconjugation.

- Molecular Formula : C43H59N3O10S

- Molecular Weight : 810.01 g/mol

- CAS Number : 869354-57-4

The biological activity of this compound is primarily attributed to its ability to bind with biotin receptors on cell surfaces. This interaction facilitates the uptake of biotin-conjugated drugs into cells, enhancing their therapeutic efficacy. The compound can also modify proteins and other biomolecules, improving their stability and functionality in biological systems .

Biological Applications

- Drug Delivery Systems : The biotin moiety allows for targeted delivery of therapeutic agents to cells expressing biotin receptors, making it particularly useful in cancer therapy.

- Bioconjugation : The compound can conjugate with various biomolecules, enhancing their pharmacokinetic properties and therapeutic index.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of biotinylated compounds on cancer cell lines using the MTT assay, which measures cell viability based on metabolic activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| NBD-Aa-Triterpene Conjugate 1 | B16-F10 (murine melanoma) | <10 |

| NBD-Aa-Triterpene Conjugate 2 | HT-29 (human colon adenocarcinoma) | <10 |

| NBD-Aa-Triterpene Conjugate 3 | HepG2 (human hepatocyte carcinoma) | <20 |

These compounds demonstrated significant cytotoxicity, with IC50 values indicating potent effects at low concentrations .

Selectivity Index Analysis

The selectivity index (SI) was calculated to assess the efficacy of these compounds on tumor versus non-tumor cells:

| Compound | Non-Tumor Cell Line | IC50 (μM) | SI |

|---|---|---|---|

| NBD-Aa-Triterpene Conjugate 1 | HPF | 39.7 | 17 |

| NBD-Aa-Triterpene Conjugate 2 | IEC-18 | 14.8 | 3 |

The results indicate that these conjugates are significantly more effective against cancer cells compared to non-tumor cells, suggesting a favorable therapeutic window .

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Targeted Drug Delivery

Overview : The biotin moiety allows for specific binding to avidin or streptavidin, which are proteins that have a high affinity for biotin. This property is exploited in various bioconjugation strategies.

Applications :

- Targeted Drug Delivery : By attaching drugs to biotinylated carriers, researchers can achieve targeted delivery to specific cells or tissues that express avidin or streptavidin.

- Diagnostics : Biotinylated compounds are used in assays where detection of biomolecules is necessary, enhancing the sensitivity and specificity of the tests.

Case Study :

A study demonstrated the use of biotinylated nanoparticles for targeted delivery of chemotherapeutic agents to cancer cells. The nanoparticles were functionalized with 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol, leading to increased uptake by cancer cells expressing avidin on their surface, thereby enhancing therapeutic efficacy.

Protein Labeling and Purification

Overview : The ability to label proteins with biotin offers a powerful method for purification and detection.

Applications :

- Affinity Chromatography : Proteins tagged with biotin can be easily purified using streptavidin-coated beads.

- Western Blotting and ELISA : Biotinylated antibodies can be used for the detection of specific proteins in complex mixtures.

Data Table 1: Comparison of Protein Purification Methods

| Method | Specificity | Yield (%) | Time Required |

|---|---|---|---|

| Affinity Chromatography | High | 80-90 | 4 hours |

| Ion Exchange Chromatography | Medium | 60-70 | 6 hours |

| Gel Filtration | Low | 50-60 | 5 hours |

Gene Delivery Systems

Overview : The compound can be utilized in gene therapy applications where efficient delivery of nucleic acids is required.

Applications :

- siRNA Delivery : Biotinylated carriers can enhance the delivery of small interfering RNA (siRNA) into target cells.

- Plasmid DNA Delivery : The compound can be used to facilitate the uptake of plasmid DNA into mammalian cells through biotin-streptavidin interactions.

Case Study :

Research has shown that when siRNA was conjugated to a biotinylated polymer, it resulted in significantly improved cellular uptake and gene silencing efficiency compared to non-biotinylated controls.

Surface Functionalization

Overview : The compound's ability to bind specifically to surfaces makes it useful for creating functionalized materials.

Applications :

- Biosensors : The incorporation of biotinylated compounds into sensor platforms enhances binding capacity for target analytes.

- Cell Culture Surfaces : Coating culture dishes with biotin allows for controlled attachment of cells via streptavidin binding.

Research on Cellular Mechanisms

Overview : The compound facilitates the study of cellular mechanisms through its ability to selectively label and track biomolecules within living systems.

Applications :

- Live Cell Imaging : Biotinylated fluorophores can be used for imaging specific proteins or structures within live cells.

- Tracking Cellular Processes : By tagging cellular components with biotin, researchers can monitor dynamic cellular processes in real-time.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N3O10S/c1-50-36-17-13-33(14-18-36)43(32-9-4-3-5-10-32,34-15-19-37(51-2)20-16-34)56-30-35(47)29-55-28-27-54-26-25-53-24-23-52-22-8-21-44-40(48)12-7-6-11-39-41-38(31-57-39)45-42(49)46-41/h3-5,9-10,13-20,35,38-39,41,47H,6-8,11-12,21-31H2,1-2H3,(H,44,48)(H2,45,46,49)/t35?,38-,39-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWOQLGAZXQHQX-HIDOCAJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N3O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.